molecular formula C12H25ClN2O4 B13657736 Boc-L-Lysine methyl ester hydrochloride

Boc-L-Lysine methyl ester hydrochloride

Cat. No.: B13657736
M. Wt: 296.79 g/mol
InChI Key: NNUQENKCQXPGJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl (Boc) group. The process includes the following steps :

    Protection of the Amino Group: Lysine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form N-Boc-L-lysine.

    Esterification: The carboxyl group of N-Boc-L-lysine is then esterified using methanol and a catalyst like sulfuric acid to produce N-Boc-L-lysine methyl ester.

    Formation of Hydrochloride Salt: Finally, the ester is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems like crystallization and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its role as a building block in peptide synthesis. The Boc group protects the amino group during reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions to form peptides. The ester group allows for easy incorporation into peptide chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride is unique due to the presence of both the Boc protecting group and the methyl ester group. This dual protection allows for selective deprotection and incorporation into peptide chains, making it highly versatile in peptide synthesis .

Properties

IUPAC Name

methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;/h9H,5-8,13H2,1-4H3,(H,14,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUQENKCQXPGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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